5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine
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Overview
Description
5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization at various positions to introduce the desired substituents . The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing the reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, and they can be characterized using various analytical techniques such as NMR, IR, and mass spectrometry .
Scientific Research Applications
5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis, which are critical for its therapeutic effects .
Comparison with Similar Compounds
5-fluoro-N,6-dimethyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used as enzyme inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have been studied for their potential as anticancer agents.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C18H22FN7 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
5-fluoro-N,6-dimethyl-N-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22FN7/c1-13-16(19)18(22-12-21-13)24(2)11-14-4-8-25(9-5-14)17-15-3-6-23-26(15)10-7-20-17/h3,6-7,10,12,14H,4-5,8-9,11H2,1-2H3 |
InChI Key |
YZUXKILYLFMVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CN4C3=CC=N4)F |
Origin of Product |
United States |
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